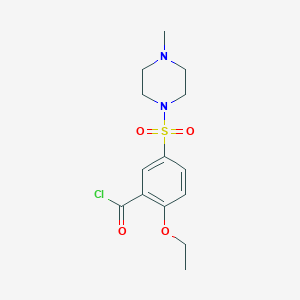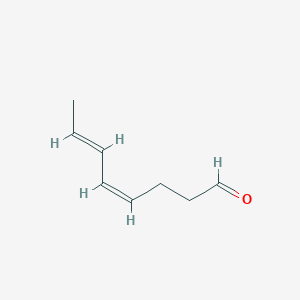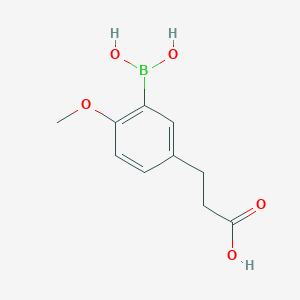
((E)-But-2-enyl)malonic Acid Dimethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((E)-But-2-enyl)malonic Acid Dimethyl Ester: is an organic compound that belongs to the class of malonic acid esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s structure includes a malonic acid core with two ester groups and a but-2-enyl substituent, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-But-2-enyl)malonic Acid Dimethyl Ester typically involves the alkylation of malonic acid dimethyl ester with an appropriate but-2-enyl halide. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the malonic ester and generate the enolate, which then undergoes nucleophilic substitution with the but-2-enyl halide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
化学反应分析
Types of Reactions:
Alkylation: The compound can undergo further alkylation reactions at the alpha position of the malonic ester.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed:
Substituted Acetic Acids: Formed through decarboxylation.
Malonic Acid Derivatives: Formed through hydrolysis.
科学研究应用
Chemistry: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through carbon-carbon bond formation .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate these derivatives for their ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the production of various compounds makes it valuable for large-scale chemical manufacturing .
作用机制
The mechanism of action of ((E)-But-2-enyl)malonic Acid Dimethyl Ester involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric effects of the but-2-enyl group, which can stabilize or destabilize the enolate intermediate .
相似化合物的比较
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis, similar to malonic ester synthesis but yields ketones instead of carboxylic acids.
Uniqueness: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is unique due to the presence of the but-2-enyl group, which provides additional reactivity and selectivity in synthetic applications. This substituent can influence the compound’s behavior in reactions, making it a versatile intermediate for the synthesis of complex molecules.
属性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
dimethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI 键 |
JFDGGUKORQBGCJ-SNAWJCMRSA-N |
手性 SMILES |
C/C=C/CC(C(=O)OC)C(=O)OC |
规范 SMILES |
CC=CCC(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)


![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)




